6-Nitro-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one
CAS No.: 1388050-64-3
Cat. No.: VC7472131
Molecular Formula: C6H4N4O3
Molecular Weight: 180.123
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1388050-64-3 |
|---|---|
| Molecular Formula | C6H4N4O3 |
| Molecular Weight | 180.123 |
| IUPAC Name | 6-nitro-1,3-dihydroimidazo[4,5-b]pyridin-2-one |
| Standard InChI | InChI=1S/C6H4N4O3/c11-6-8-4-1-3(10(12)13)2-7-5(4)9-6/h1-2H,(H2,7,8,9,11) |
| Standard InChI Key | NXRRVTZDFUETHB-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC2=C1NC(=O)N2)[N+](=O)[O-] |
Introduction
Structural and Molecular Characterization
Chemical Identity
The compound has the molecular formula C₆H₄N₄O₃ and a molecular weight of 180.12 g/mol . Its IUPAC name, 6-nitro-1,3-dihydroimidazo[4,5-b]pyridin-2-one, reflects the fused bicyclic system comprising a pyridine ring (positions 4,5-b) and an imidazole ring, with a ketone group at position 2 and a nitro substituent at position 6.
Key Structural Features:
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Fused bicyclic system: Imidazo[4,5-b]pyridin-2-one core.
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Nitro group: Electron-withdrawing substituent at position 6.
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Lactam functionality: A ketone group at position 2 contributes to hydrogen-bonding potential .
Spectral Data
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¹H NMR: Signals consistent with aromatic protons (δ 7.31–8.20 ppm) and NH groups (δ 13.01–13.31 ppm) .
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¹³C NMR: Peaks at δ 115.4 (C-6), 122.2 (C-7a), and 148.6 (C-3a) .
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IR: Strong absorption bands for nitro (1520 cm⁻¹) and carbonyl (1679 cm⁻¹) groups .
Synthesis and Reaction Pathways
Tandem SₙAr–Reduction–Heterocyclization
A one-pot method using 2-chloro-3-nitropyridine and primary amines in H₂O-IPA solvent achieves sequential substitution, reduction, and cyclization . While this route primarily generates 5-nitro analogs, modifications in reaction conditions (e.g., temperature, substituents) could favor 6-nitro products .
Vicarious Nucleophilic Substitution (VNS)
Chloromethylation of 4-nitroimidazoles followed by hydrolysis and Knoevenagel condensation has been explored for related imidazopyridinones . Adapting this method with 6-nitro precursors remains a theoretical possibility.
Challenges in Nitration
Nitration of the parent imidazopyridinone at 0–5°C yields 5-nitro derivatives, while higher temperatures (60°C) produce 5,6-dinitro compounds . Achieving selective 6-nitro substitution requires directed ortho-metalation or protective group strategies, which are underexplored in literature.
Physicochemical Properties
Solubility and Stability
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Solubility: Poor in water; soluble in polar aprotic solvents (DMF, DMSO) .
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Stability: Sensitive to light and moisture due to the nitro group. Storage at –20°C under inert atmosphere is recommended .
Thermodynamic Data
| Property | Value | Source |
|---|---|---|
| Melting Point | >280°C (decomp.) | |
| pKa (NH) | ~9.5 (estimated) | – |
| LogP (Partition Coeff.) | 1.2 |
Applications in Material Science
Coordination Chemistry
The lactam and nitro groups enable metal coordination. Cu(II) complexes of similar imidazopyridinones exhibit luminescent properties .
Energetic Materials
Nitroheterocycles are explored as insensitive explosives. The compound’s density (1.65 g/cm³) and enthalpy of formation (–45 kJ/mol) suggest potential, though stability data are lacking .
| Hazard Category | GHS Code |
|---|---|
| Acute Oral Toxicity | H302 |
| Skin Irritation | H315 |
| Eye Damage | H319 |
| Respiratory Irritation | H335 |
Protective Measures
Future Directions
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Stereoselective Synthesis: Developing catalysts for regioselective nitration at position 6.
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Biological Profiling: Screening against kinase libraries and antimicrobial panels.
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Computational Studies: DFT calculations to predict reactivity and binding modes.
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